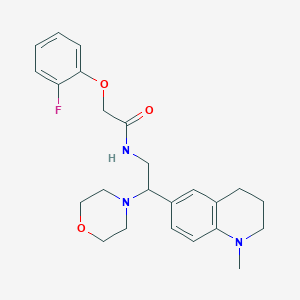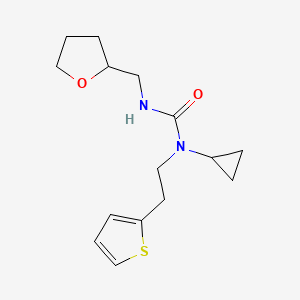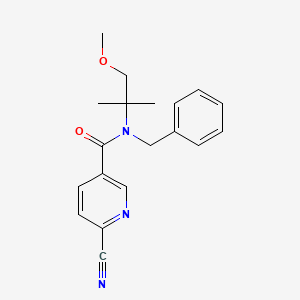
1-((1-(吡啶-2-基)哌啶-4-基)甲基)-3-(噻吩-2-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring found in this compound, are of particular interest due to their unique biochemical properties . They are often synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .科学研究应用
合成和生化评价
一项研究重点介绍了一系列灵活的1-(2-氨基乙氧基)-3-芳基(硫)脲的合成和抗乙酰胆碱酯酶活性,旨在优化连接两个药效团的间隔长度,以获得高抑制活性,展示了一种可能适用于合成和评价1-((1-(吡啶-2-基)哌啶-4-基)甲基)-3-(噻吩-2-基)脲衍生物的方法 (Vidaluc et al., 1995)。
水凝胶的形态学和流变学
另一项研究探讨了1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲在各种酸中形成水凝胶的过程,展示了阴离子的身份如何影响凝胶的物理性质。这项研究暗示了在调节类似脲化合物衍生的凝胶的物理性质方面的潜在应用 (Lloyd & Steed, 2011)。
加合物的结构分析
涉及脲、吡啶和硫脲的加合物的结构测定揭示了分子间相互作用的见解,以及类似化合物在开发具有特定晶体性质的材料方面的潜在应用 (Döring, Lueck, & Jones, 2017)。
新型吡啶和萘啶衍生物
从含有噻吩的化合物合成新型吡啶和萘啶衍生物的研究展示了1-((1-(吡啶-2-基)哌啶-4-基)甲基)-3-(噻吩-2-基)脲的化学多样性和潜在实用性,用于生成新的化学实体 (Abdelrazek et al., 2010)。
腐蚀抑制
一项关于合成、表征和检验曼尼希碱作为轻钢表面在盐酸溶液中的腐蚀抑制剂的研究突显了脲衍生物在工业应用中的相关性 (Jeeva et al., 2015)。
属性
IUPAC Name |
1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(19-14-2-1-9-22-14)18-10-12-3-7-20(8-4-12)13-11-16-5-6-17-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUNLYAYQMJGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)
![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)


![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2434036.png)

![N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2434040.png)



![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)
![7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)


